molecular formula C13H16N2O2S B2583345 N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide CAS No. 1645502-46-0

N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide

Cat. No. B2583345
CAS RN: 1645502-46-0
M. Wt: 264.34
InChI Key: HWANDESQKDIZDP-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating sulfamoyl moiety, similar to the sulfanylacetamide group, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds showed promising results in vitro for both antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Crystal Structure Analysis

The crystal structure of compounds related to sulfanylacetamides has been studied to understand their molecular configuration and potential interaction with biological targets. For example, Cai et al. (2009) reported the crystal structure of a sulfonamide derivative, providing insights into its antibacterial properties and laying the groundwork for further pharmacological studies (Cai, Xie, Yan, Zhao, & Li, 2009).

Heterocyclic Compound Synthesis

Sulfanylacetamide-related compounds serve as precursors in synthesizing diverse heterocyclic compounds with potential biological activities. Attaby et al. (2002) highlighted the synthesis of 2-thioxohydropyridine-3-carbonitrile and various derivatives through reactions involving cyanothioacetamide. These compounds' structures were elucidated, and their potential applications in pharmaceutical research were noted, underscoring the versatility of sulfanylacetamide derivatives in synthesizing novel heterocycles (Attaby, Elghandour, Mustafa, & Ibrahem, 2002).

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-11(4-7-17-10)18-8-12(16)15-13(9-14)5-2-3-6-13/h4,7H,2-3,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWANDESQKDIZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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